6-Methyl-3-phenylpiperazin-2-one
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Overview
Description
6-Methyl-3-phenylpiperazin-2-one is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-phenylpiperazin-2-one typically involves the reaction of phenylpiperazine with appropriate methylating agents under controlled conditions. One common method is the reductive amination of phenylpiperazine with formaldehyde and formic acid, followed by methylation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-phenylpiperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of alkylated or acylated derivatives.
Scientific Research Applications
6-Methyl-3-phenylpiperazin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and pathways.
Medicine: It has potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
6-Methyl-3-phenylpiperazin-2-one is compared with other similar compounds such as 1-Methyl-3-phenylpiperazine and 2-Methyl-3-phenylpiperazine. While these compounds share structural similarities, this compound is unique in its specific arrangement of atoms, which can lead to different biological and chemical properties.
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazine
2-Methyl-3-phenylpiperazine
3-Methyl-4-phenylpiperazine
This detailed overview provides a comprehensive understanding of 6-Methyl-3-phenylpiperazin-2-one, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-6,8,10,12H,7H2,1H3,(H,13,14) |
InChI Key |
QOBGOWCTLCUOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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